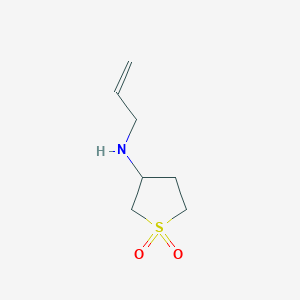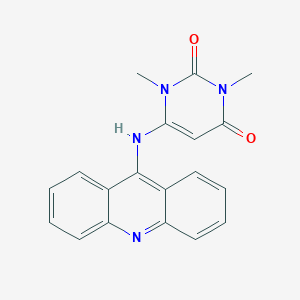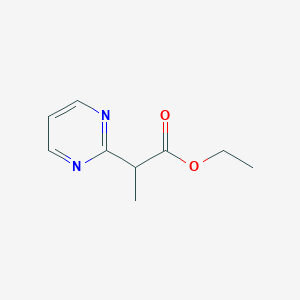
Ethyl 2-(pyrimidin-2-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(pyrimidin-2-yl)propanoate is a chemical compound that belongs to the family of pyrimidine derivatives. It is commonly used in scientific research for its potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(pyrimidin-2-yl)propanoate is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. It has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a role in glucose and lipid metabolism.
Efectos Bioquímicos Y Fisiológicos
Ethyl 2-(pyrimidin-2-yl)propanoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to improve glucose and lipid metabolism by activating PPARγ.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 2-(pyrimidin-2-yl)propanoate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of stability. It is also relatively inexpensive compared to other compounds used in medicinal chemistry research. However, it has some limitations. It has low solubility in water, which can make it difficult to work with in aqueous solutions. It also has limited bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the research on Ethyl 2-(pyrimidin-2-yl)propanoate. One direction is to further investigate its potential as a therapeutic agent for the treatment of various diseases, particularly cancer and neurological disorders. Another direction is to develop new synthetic methods for the compound that can improve its solubility and bioavailability. Finally, more research is needed to fully understand the mechanism of action of Ethyl 2-(pyrimidin-2-yl)propanoate and its potential interactions with other drugs and compounds.
Métodos De Síntesis
The synthesis of Ethyl 2-(pyrimidin-2-yl)propanoate involves the reaction of ethyl acetoacetate with 2-aminopyrimidine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or chromatography.
Aplicaciones Científicas De Investigación
Ethyl 2-(pyrimidin-2-yl)propanoate has various scientific research applications. It has been used in the development of new drugs for the treatment of cancer, inflammation, and infectious diseases. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
191725-65-2 |
|---|---|
Nombre del producto |
Ethyl 2-(pyrimidin-2-yl)propanoate |
Fórmula molecular |
C9H12N2O2 |
Peso molecular |
180.2 g/mol |
Nombre IUPAC |
ethyl 2-pyrimidin-2-ylpropanoate |
InChI |
InChI=1S/C9H12N2O2/c1-3-13-9(12)7(2)8-10-5-4-6-11-8/h4-7H,3H2,1-2H3 |
Clave InChI |
DXIQUQYLOVOVHV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C)C1=NC=CC=N1 |
SMILES canónico |
CCOC(=O)C(C)C1=NC=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



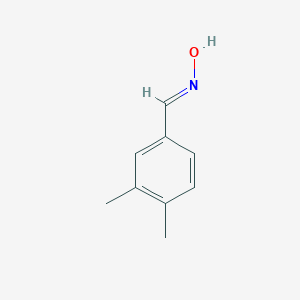
![4-Methyl-5,6-dihydro-1H-pyrrolo[3,2,1-DE]pteridin-2(4H)-one](/img/structure/B71173.png)

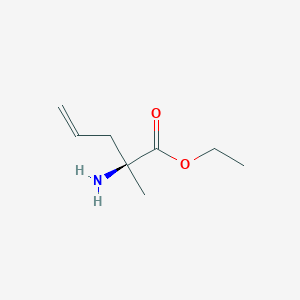
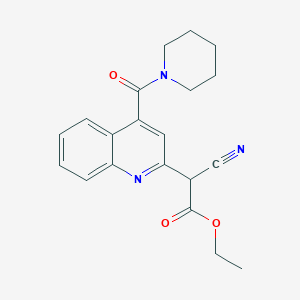
![N-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-L-methionine methyl ester](/img/structure/B71183.png)
![2-[(5-Amino-4-ethoxy-2-methylphenyl)amino]ethanol](/img/structure/B71184.png)
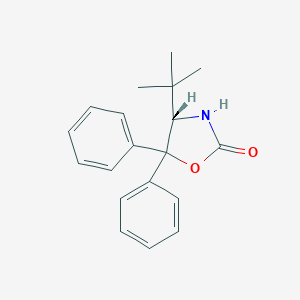
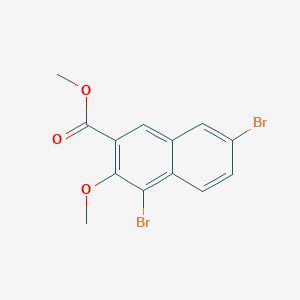

![Pentacyclo[4.3.0.02,5.03,8.04,7]nonane-2,4-diamine (9CI)](/img/structure/B71193.png)
